
3,6,9,12,15,18-Hexaoxapentacosan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18-Hexaoxapentacosan-1-ol is a chemical compound belonging to the class of polyethylene glycols. These compounds are characterized by their repeating ethylene oxide units, which impart unique properties such as solubility in water and other polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxapentacosan-1-ol typically involves the polymerization of ethylene oxide. This process can be initiated by various catalysts, including alkali metals or their hydroxides. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and chain length .
Industrial Production Methods
Industrial production of this compound often employs continuous polymerization techniques. The process involves the use of high-pressure reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted monomers or by-products .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18-Hexaoxapentacosan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Alkyl halides or ethers.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18-Hexaoxapentacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18-Hexaoxapentacosan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine
Uniqueness
3,6,9,12,15,18-Hexaoxapentacosan-1-ol is unique due to its specific chain length and the number of ethylene oxide units. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
28115-76-6 |
|---|---|
Fórmula molecular |
C19H40O7 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O7/c1-2-3-4-5-6-8-21-10-12-23-14-16-25-18-19-26-17-15-24-13-11-22-9-7-20/h20H,2-19H2,1H3 |
Clave InChI |
RBMAWYFZHGMGSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


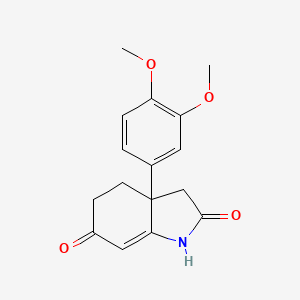
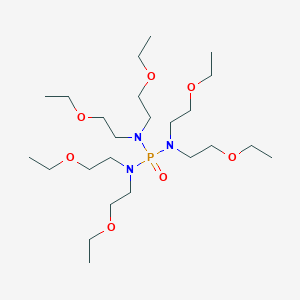
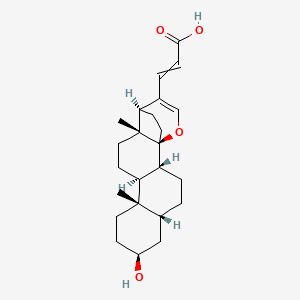
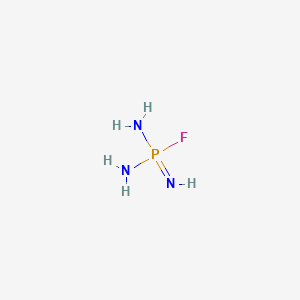
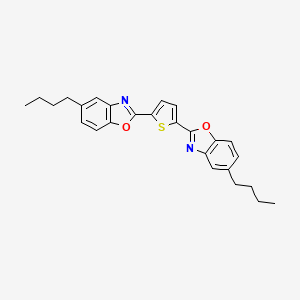

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

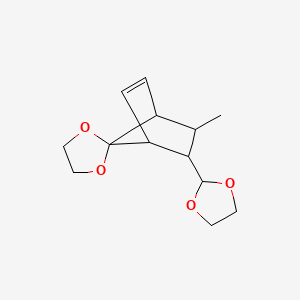
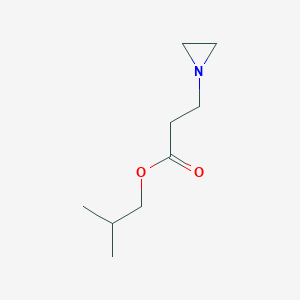
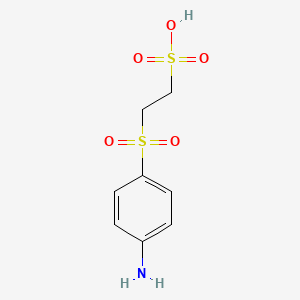
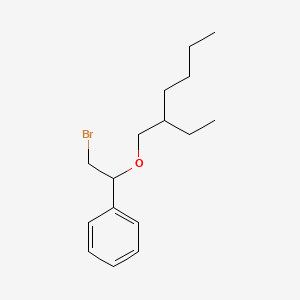

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
